molecular formula C22H15Br2FN2 B10915089 3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10915089
M. Wt: 486.2 g/mol
InChI Key: BQDVYDJQMOTBPL-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes two bromophenyl groups, one fluorophenyl group, and a methyl group attached to a pyrazole ring. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 1-(4-fluorophenyl)-3,5-bis(4-bromophenyl)-2-propen-1-one.

    Cyclization: The intermediate formed undergoes cyclization to form the pyrazole ring.

    Substitution Reactions: The bromophenyl and fluorophenyl groups are introduced through substitution reactions, often using bromobenzene and fluorobenzene derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole is unique due to the specific combination of bromophenyl and fluorophenyl groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C22H15Br2FN2

Molecular Weight

486.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-(4-fluorophenyl)-4-methylpyrazole

InChI

InChI=1S/C22H15Br2FN2/c1-14-21(15-2-6-17(23)7-3-15)26-27(20-12-10-19(25)11-13-20)22(14)16-4-8-18(24)9-5-16/h2-13H,1H3

InChI Key

BQDVYDJQMOTBPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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